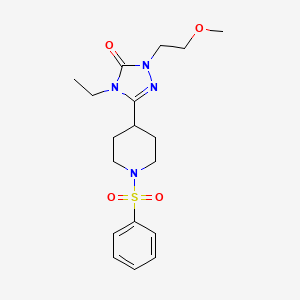

4-ethyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

描述

属性

IUPAC Name |

5-[1-(benzenesulfonyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4S/c1-3-21-17(19-22(18(21)23)13-14-26-2)15-9-11-20(12-10-15)27(24,25)16-7-5-4-6-8-16/h4-8,15H,3,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIXJPFTISGOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures have been found to target cathepsin f, a cysteine protease involved in protein degradation and processing.

生物活性

4-Ethyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Triazole Ring : The triazole core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Piperidine Modification : The introduction of the piperidine moiety is achieved through reductive amination or similar methods, which enhances the compound's pharmacological profile.

- Sulfonyl Group Attachment : The phenylsulfonyl group is integrated to improve solubility and biological activity.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Lipoxygenase (LOX) Inhibition : Studies have demonstrated that triazole derivatives can inhibit lipoxygenase enzymes, which are involved in inflammatory processes. The compound exhibited an IC50 value indicating potent inhibition against soybean LOX .

| Compound | IC50 Value (μM) | Activity |

|---|---|---|

| 4-Ethyl Triazole | 2.79 ± 0.24 | Potent LOX inhibitor |

| Reference Compound | 2.11 ± 0.006 | Standard LOX inhibitor |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

- Colon Carcinoma : In vitro studies showed activity against HCT-116 cells with an IC50 value of 6.2 μM.

- Breast Cancer : Compounds related to this structure demonstrated significant activity against T47D breast cancer cells with IC50 values ranging from 27.3 μM to 43.4 μM .

The biological activity of this compound can be attributed to:

- Hydrogen Bond Formation : Binding interactions with target enzymes involve hydrogen bonds between functional groups in the triazole and piperidine moieties and the active sites of enzymes.

- Electron-rich Substituents : The presence of electron-donating groups enhances binding affinity and stability within enzyme pockets .

Case Studies

Several case studies have highlighted the efficacy of similar triazole compounds:

- Study on Lipoxygenase Inhibition : A recent study identified that triazole derivatives with specific substitutions had enhanced LOX inhibition compared to traditional anti-inflammatory drugs .

- Anticancer Screening : A comprehensive screening of various triazole derivatives revealed a consistent pattern of anticancer activity across multiple cell lines, emphasizing the therapeutic potential of these compounds .

相似化合物的比较

Structural Analogues with Sulfonyl-Piperidine Moieties

The target compound shares close structural homology with 3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2188279-37-8). Key differences include:

- Sulfonyl substituent : The target compound has a phenylsulfonyl group, while the analogue features a 3-chloro-4-fluorophenylsulfonyl group.

- Triazolone substituent: The target compound has an ethyl group at N4, whereas the analogue has a cyclopropyl group.

Table 1: Structural Comparison of Sulfonyl-Piperidine Triazolones

| Compound | Sulfonyl Group | N4 Substituent | Molecular Weight |

|---|---|---|---|

| Target Compound | Phenylsulfonyl | Ethyl | Not reported |

| CAS 2188279-37-8 | 3-Chloro-4-fluorophenyl | Cyclopropyl | 458.9 g/mol |

Triazolone Derivatives with Piperidine/Piperazine Linkages

Several compounds in the evidence feature triazolones linked to piperidine or piperazine rings, albeit with distinct substituents:

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (): Lacks the sulfonyl group and methoxyethyl chain, simplifying the structure. This compound’s activity is uncharacterized in the evidence but may serve as a scaffold for further derivatization.

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (): Contains a piperazine-phenyl group and a benzyloxy side chain, structurally related to posaconazole impurities. The hydroxyl group enhances polarity, contrasting with the target compound’s methoxyethyl group .

Table 2: Pharmacological Targets of Triazolone Derivatives

Substituent Effects on Physicochemical Properties

- Methoxyethyl vs.

- Sulfonyl Aromaticity: The phenylsulfonyl group in the target compound may enhance π-π stacking interactions in receptor binding compared to non-aromatic sulfonamides .

- Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) introduce basic nitrogen atoms, altering pKa and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。